6-Chloro-chroman-3-carboxylic acid ethyl ester
Overview
Description
6-Chloro-chroman-3-carboxylic acid ethyl ester (6-CCE) is a synthetic compound that has been studied extensively in scientific research. It is a derivative of chroman, a type of polycyclic aromatic hydrocarbon that has been found to have a variety of biochemical and physiological effects. 6-CCE has been used in a number of lab experiments to explore its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Antilipidemic Activity
A study conducted by Witiak et al. (1975) investigated the antilipidemic activity of various analogs of ethyl chroman-2-carboxylate, including 6-chloro-substituted chromans, in a hyperlipidemic rat model. This research suggested different mechanisms of action for chromones and chromans in exerting their antilipidemic effects (Witiak, Heilman, Sankarappa, Cavestri, & Newman, 1975).
Chemical Synthesis and Reactions
The chemical properties and synthesis of various chroman and chromone derivatives, including chloro-substituted compounds, were explored by Ellis and Thomas (1974). Their work detailed the production and reactions of these compounds, contributing to the understanding of their chemical behavior (Ellis & Thomas, 1974).
Novel Preparation Methods
Research by Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility of such compounds in chemical synthesis (Santilli, Kim, & Wanser, 1971).
Chromatography Applications
Yasaka et al. (1990) explored the use of ethyl esters of carboxylic acids, including chloro-substituted variants, in high-performance liquid chromatography. This research highlights the importance of these compounds in analytical chemistry (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
properties
IUPAC Name |
ethyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNIZDSHIPLLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696272 | |
Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-chroman-3-carboxylic acid ethyl ester | |
CAS RN |
885271-36-3 | |
Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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